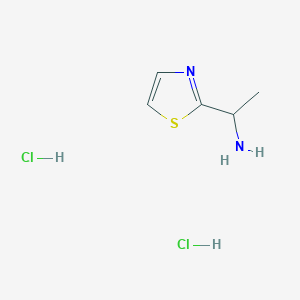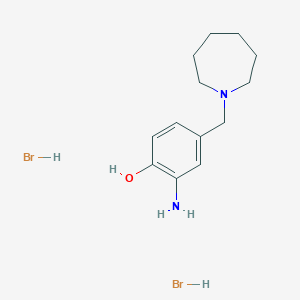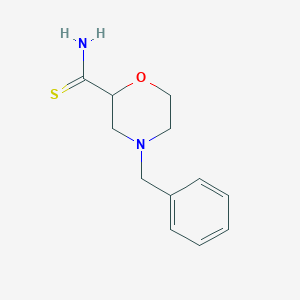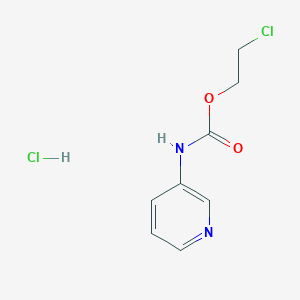
1-(Thiazol-2-yl)ethanamine dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(Thiazol-2-yl)ethanamine dihydrochloride” can be represented by the SMILES stringCC(C1=NC=CS1)N.Cl . The InChI code for this compound is 1S/C5H9N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4,8H,6H2,1H3;1H . Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the sources I found. Thiazoles, in general, are known to participate in a variety of chemical reactions, but the specifics would depend on the exact conditions and reagents used .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 165.67 g/mol . The exact mass and monoisotopic mass are 164.0174972 g/mol . The compound has a topological polar surface area of 67.2 Ų .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis and Pharmacological Activity Prediction
1-(Thiazol-2-yl)ethanamine dihydrochloride and its derivatives have been extensively studied in chromatographic analyses to predict their pharmacological activities. Quantitative structure-activity relationship (QSAR) assays show that certain derivatives demonstrate H1-antihistamine activity. These assays use thin-layer chromatography (TLC) and regression analysis to establish correlations between chromatographic data and biological activity. This approach is pivotal for predicting the pharmacological activity of new drug candidates (Brzezińska et al., 2003) (Brzezińska & Kośka, 2003).
Synthesis and In Vitro Pharmacology
Synthesis of novel derivatives of this compound and their testing as H1 receptor antagonists have contributed significantly to understanding their therapeutic potential. Some derivatives show varying degrees of H1-antagonistic activity, indicating their relevance in antihistamine drug development (Walczyński et al., 1999).
Antimicrobial and Antifungal Activity
Research on the antimicrobial and antifungal properties of this compound derivatives has been significant. Novel derivatives have shown promising activity against various bacterial and fungal strains, comparable to standard medicinal agents. This indicates potential applications in developing new antimicrobial and antifungal agents (Pejchal et al., 2015).
DNA Binding and Cytotoxicity Studies
Cu(II) complexes of ligands derived from this compound have been analyzed for DNA binding and nuclease activity. These studies contribute to understanding the interaction of such compounds with DNA, which is crucial for developing anticancer drugs. They demonstrate the cytotoxic effects against different cancer cell lines, highlighting their potential in cancer therapy (Kumar et al., 2012).
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial and anticancer effects
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways due to their diverse biological activities
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, including antibacterial and anticancer activities
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(Thiazol-2-yl)ethanamine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a histamine agent, which means it can influence histamine receptors and related pathways . The interactions of this compound with histamine receptors can lead to various biochemical effects, including modulation of immune responses and neurotransmission.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine receptors can lead to changes in intracellular calcium levels, which in turn can affect various cellular functions . Additionally, this compound has been shown to impact gene expression by modulating the activity of transcription factors involved in immune responses and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound can bind to histamine receptors, leading to either inhibition or activation of these receptors . This binding can result in downstream effects such as changes in gene expression and enzyme activity. The molecular mechanism of this compound also involves modulation of signaling pathways that are crucial for cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as modulation of immune responses and reduction of inflammation . At higher doses, this compound can cause toxic or adverse effects, including disruption of cellular functions and induction of oxidative stress. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux and alter metabolite levels, which can have downstream effects on cellular function. Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical processes and optimizing its use in research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The distribution of this compound within different cellular compartments is crucial for its biochemical effects, as it determines the accessibility of target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and optimizing its use in research.
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYQILZWYRHSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)


![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)



![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)


![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
